

An In-depth Technical Guide to the Physicochemical Properties of Benzoyl-DL-Valine

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Compound of Interest

Compound Name: *Benzoyl-DL-Valine*

Cat. No.: *B556245*

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Abstract

Benzoyl-DL-valine (N-**Benzoyl-DL-valine**) is a derivative of the essential amino acid valine, belonging to the class of N-acyl amino acids. The attachment of a benzoyl group to the amino group of valine modifies its physicochemical properties, influencing its solubility, polarity, and potential biological interactions. These compounds are utilized as precursors in the synthesis of various organic molecules, including peptides and heterocyclic compounds with potential pharmacological activity.^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties of **Benzoyl-DL-Valine**, details general experimental protocols for their determination, and presents logical workflows relevant to its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Benzoyl-DL-Valine** are crucial for its application in synthesis, formulation, and biological studies. These properties dictate its behavior in different solvent systems and its potential for molecular interactions.

Data Summary

Quantitative data for **Benzoyl-DL-Valine** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[3][4]
Molecular Weight	221.25 g/mol	[3][4]
Appearance	White to almost white powder or crystal	[3][5]
Melting Point	132 °C	[4][6][7]
Boiling Point (Predicted)	451.8 ± 28.0 °C at 760 mmHg	[4][6]
Density (Predicted)	1.157 ± 0.06 g/cm ³	[4][6]
pKa (Predicted)	3.79 ± 0.10	[3][5]
LogP (XLogP3-AA)	2.2	[3]
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. [3][8]	

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental reports for **Benzoyl-DL-Valine** are not always published in full detail, the following sections describe standard, widely accepted protocols for determining the key parameters listed above.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities can depress and broaden this range.[9][10]

Principle: A small, powdered sample is heated slowly in a sealed capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Detailed Methodology:

- **Sample Preparation:** A small amount of dry **Benzoyl-DL-Valine** is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.^[11] The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of approximately 2-3 mm.^{[11][12]}
- **Apparatus Setup:** The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).^{[9][13]} The apparatus is heated at a medium rate initially to approach the expected melting point.
- **Measurement:** When the temperature is approximately 10-15°C below the expected melting point (132°C), the heating rate is reduced to a slow and steady 1-2°C per minute.^{[9][12]}
- **Observation:** The sample is observed carefully through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal turns into a liquid is recorded as the end of the range.^[10]

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Principle: Excess solid solute is equilibrated with a solvent by agitation until the solution becomes saturated. The concentration of the solute in the filtered solution is then measured to determine solubility.

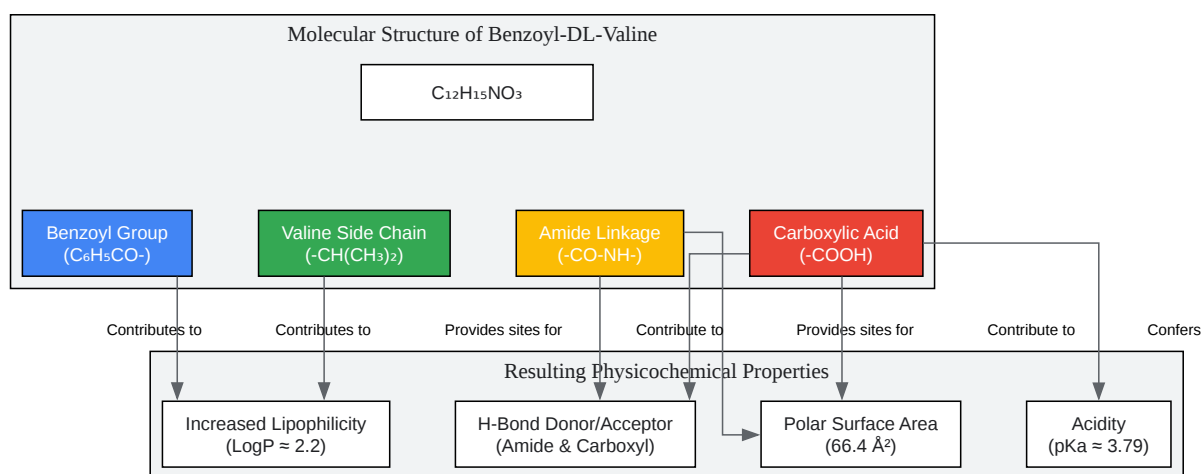
Detailed Methodology:

- **Preparation:** An excess amount of **Benzoyl-DL-Valine** is added to a vial containing a known volume of the solvent of interest (e.g., methanol, water). Adding excess solid is crucial to ensure a saturated solution is achieved.
- **Equilibration:** The vial is sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C). The mixture is shaken for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

- **Sample Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 μm) to remove any remaining solid particles.
- **Analysis:** The concentration of **Benzoyl-DL-Valine** in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR spectroscopy.
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

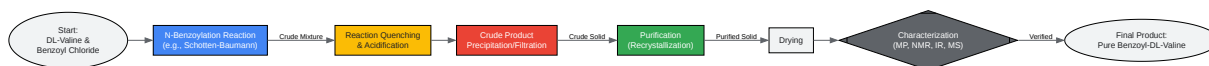
Logical and Experimental Workflows

Visual workflows are critical for understanding the relationships between a compound's structure and its properties, as well as the sequence of operations in its synthesis and analysis.



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Caption: Structure-Property Relationships for **Benzoyl-DL-Valine**.



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Caption: General Workflow for Synthesis and Purification.

Biological Context and Applications

N-benzoyl amino acids, including **Benzoyl-DL-Valine**, serve as important intermediates in medicinal chemistry and organic synthesis. While **Benzoyl-DL-Valine** itself is not typically a final drug product, the N-benzoyl functional group can be found in molecules with diverse biological activities. For instance, various N-benzoyl amino acid derivatives have been investigated for their potential as inhibitors of enzymes like DNA Methyltransferases (DNMTs) [14] or as antifungal agents.[15][16] The specific valine side chain can influence binding affinity and selectivity for biological targets. Therefore, a thorough understanding of its physicochemical properties is the first step for researchers aiming to incorporate this moiety into more complex, biologically active molecules.

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